2-(6-Oxo-3-phenylpyridazin-1-yl)acetamide
Description
2-(6-Oxo-3-phenylpyridazin-1-yl)acetamide (CAS: 898189-76-9) is a pyridazinone derivative with the molecular formula C₁₈H₁₆N₄O₂ and a molecular weight of 320.34 g/mol . Its core structure consists of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a phenyl group and at position 1 with an acetamide moiety.
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11(16)8-15-12(17)7-6-10(14-15)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOANWGEXMKMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Hydrolysis of Ethyl Esters
A widely documented route involves the hydrolysis of ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate under basic conditions. In a representative procedure, a suspension of the ethyl ester (3.6 mmol) and 6 N NaOH (14.4 mmol) in ethanol is stirred at 353 K for 4 hours . The mixture is concentrated in vacuo, diluted with cold water, and acidified with 6 N HCl to precipitate the acetamide derivative. Recrystallization from ethanol or methanol yields single crystals suitable for structural validation .
Critical Parameters :
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Temperature : Elevated temperatures (353 K) accelerate saponification but risk byproduct formation.
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Solvent Choice : Ethanol balances reactivity and solubility, while methanol enhances crystallization kinetics .
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Yield : This method typically achieves 70–85% yield, contingent on precise pH control during acidification .
Cyclization of Hydrazide Intermediates
Alternative pathways employ hydrazide intermediates, leveraging cyclization reactions to construct the pyridazine core. For instance, 2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide reacts with pentane-2,4-dione in acetic acid to form the target compound . The reaction is catalyzed by dimethylformamide (DMF) and proceeds at room temperature overnight, followed by cold-water quenching to isolate the product .
Mechanistic Insights :
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The hydrazide undergoes nucleophilic attack on the diketone, forming a pyrazole ring that subsequently cyclizes with the pyridazine precursor .
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Steric effects from the phenyl group at position 3 direct regioselectivity, minimizing isomeric byproducts .
Table 1: Comparative Yields of Cyclization Methods
| Starting Material | Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetohydrazide derivative | Pentane-2,4-dione | Acetic acid | 78 | 98.5 |
| Modified hydrazide | Cyclohexanedione | Ethanol | 65 | 97.2 |
Alternative Routes via Aryl Halide Intermediates
Innovative approaches utilize aryl halides to functionalize the pyridazine ring. For example, 3-chloro-6-phenylpyridazin-1(6H)-one reacts with 2-aminoacetamide in the presence of a palladium catalyst to introduce the acetamide moiety. This cross-coupling strategy, while efficient, requires stringent anhydrous conditions and elevated temperatures (373–393 K).
Challenges :
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Catalyst poisoning by nitrogen-containing ligands necessitates ligand-free systems.
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Purification via column chromatography is often required to remove unreacted halides.
Solvent-Dependent Crystallization and Polymorphism
Recrystallization solvents profoundly influence the polymorphic outcome of 2-(6-oxo-3-phenylpyridazin-1-yl)acetamide. Ethanol favors Form I (monoclinic, P2₁/c), whereas methanol yields Form II (triclinic, P-1) . Differential scanning calorimetry (DSC) reveals Form I has a higher melting point (513 K vs. 508 K), attributed to stronger hydrogen-bonding networks .
Table 2: Crystallographic Data for Polymorphs
| Parameter | Form I (Ethanol) | Form II (Methanol) |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Melting Point (K) | 513 | 508 |
| Hydrogen Bonds | N–H···O (2.89 Å) | N–H···O (2.94 Å) |
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic techniques:
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NMR Spectroscopy : NMR (DMSO-d₆) displays characteristic signals at δ 7.38 (d, J = 9.7 Hz, pyridazine H-4) and δ 2.12 (s, acetamide CH₃) .
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IR Spectroscopy : Stretching vibrations at 1676 cm⁻¹ confirm the carbonyl group .
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Mass Spectrometry : ESI-MS (m/z 296.1 [M+H]⁺) aligns with the molecular formula C₁₅H₁₃N₃O₂.
Optimization Strategies for Industrial Scaling
Scale-up efforts prioritize solvent recycling and catalyst recovery. Flow chemistry systems reduce reaction times by 40% compared to batch processes, while microwave-assisted synthesis enhances yields to 90%. Environmental metrics, such as E-factors, are minimized using water-ethanol mixtures instead of dichloromethane .
Challenges in Synthesis and Mitigation
Common issues include:
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-3-phenylpyridazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl, forming hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its pyridazine ring and acetamide moiety allow for diverse functionalization, making it useful in the development of novel chemical entities.
Reactivity and Transformations
2-(6-Oxo-3-phenylpyridazin-1-yl)acetamide can undergo various chemical reactions:
- Oxidation : Can be oxidized to form pyridazinone derivatives using reagents like potassium permanganate.
- Reduction : Reduction reactions can convert the oxo group to hydroxyl, yielding hydroxy derivatives.
- Electrophilic Substitution : The compound can participate in electrophilic substitution reactions on the phenyl or pyridazine rings.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Anticancer Properties
The compound is also being explored for its anticancer effects. Preliminary studies suggest that it may inhibit the growth of cancer cells through specific molecular interactions. The mechanism likely involves the inhibition of certain enzymes or receptors implicated in cancer proliferation.
Medicinal Chemistry
Therapeutic Agent Development
Given its biological activity, this compound is studied for potential therapeutic applications. Its unique structure allows for modifications that could enhance its efficacy and selectivity against target diseases.
Mechanism of Action
The exact mechanisms by which this compound exerts its biological effects are under investigation. It is hypothesized that it interacts with specific molecular targets, leading to altered cellular pathways that could be beneficial in treating infections or tumors.
Industrial Applications
Agrochemicals and Pharmaceuticals
In the industrial sector, this compound is being utilized in the formulation of agrochemicals and pharmaceuticals. Its ability to act as a precursor for various chemical transformations makes it valuable in developing new products with enhanced performance characteristics.
Case Studies and Research Findings
- Antimicrobial Study (2023) : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
- Anticancer Research (2024) : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines at micromolar concentrations. The study highlighted its potential as a lead compound for further drug development targeting tumor growth.
- Synthetic Methodology (2024) : A recent publication detailed an efficient synthetic route for producing this compound using continuous flow reactors, optimizing yield and purity compared to traditional batch methods.
Mechanism of Action
The mechanism by which 2-(6-Oxo-3-phenylpyridazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities
Substituent Effects on Pharmacological Profiles
Aromatic Ring Modifications
- Phenyl vs. Fluorophenyl ( vs. Fluorine’s electron-withdrawing nature may also stabilize interactions with hydrophobic enzyme pockets .
- p-Tolyl vs. Phenyl ( vs. 8):
The p-tolyl group (methyl-substituted phenyl) in methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] introduces steric bulk and electron-donating effects, which may improve solubility or alter receptor selectivity compared to the unsubstituted phenyl in the target compound .
Acetamide Side Chain Variations
- Bromophenyl and Methoxybenzyl ():
The N-(4-bromophenyl) group and 3-methoxybenzyl substitution in FPR agonists () demonstrate that halogenation and methoxy positioning critically influence receptor specificity. For instance, 3-methoxybenzyl derivatives exhibit mixed FPR1/FPR2 activation, whereas 4-methoxy analogs are selective FPR2 agonists . - Indole-Ethyl Extension ():
The indole-ethyl group in CAS 1246041-36-0 introduces a bulky, aromatic side chain that may enhance interactions with CNS targets or kinases, though this remains speculative without explicit activity data .
Methyl vs. Hydrogen on Pyridazinone ():
Research Implications and Limitations
- Lead Optimization: The target compound’s simple phenyl-pyridazinone structure serves as a versatile scaffold for derivatization. Fluorination, methoxylation, or side-chain elongation (e.g., indole-ethyl) could refine target selectivity or potency, as evidenced by FPR agonists () and antifungal acetamides ().
- Data Gaps: Direct comparative studies between this compound and its analogs are absent in the provided evidence. Future work should prioritize in vitro assays (e.g., FPR binding, antimicrobial panels) to quantify structure-activity relationships.
- Synthetic Challenges: Introducing substituents like fluorine or methoxybenzyl requires precise regioselective synthesis, as seen in FPR ligand preparation () and chalcone-acetamide hybrids ().
Biological Activity
2-(6-Oxo-3-phenylpyridazin-1-yl)acetamide is a synthetic compound that belongs to the pyridazine family. Its unique structure, characterized by a pyridazine ring fused with an acetamide group, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 224.25 g/mol. The compound contains a phenyl group and a keto group at the 6-position of the pyridazine ring, contributing to its reactivity and biological properties.
Research indicates that this compound interacts with various biological targets, which may include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
Analgesic and Anti-inflammatory Effects
A series of studies evaluated the analgesic and anti-inflammatory activities of related pyridazine derivatives. These studies utilized models such as the phenylbenzoquinone-induced writhing test and carrageenan-induced paw edema test, revealing significant analgesic effects comparable to standard NSAIDs like indomethacin .
| Compound | Activity Type | Test Model | Result |
|---|---|---|---|
| This compound | Analgesic | PBQ Test | Significant effect |
| 2-(6-Oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamide | Anti-inflammatory | Carrageenan Test | Comparable to indomethacin |
Anticancer Properties
Recent findings suggest that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values lower than those of established chemotherapeutics like sorafenib, indicating superior potency in inhibiting cancer cell growth .
Study on Analgesic Activity
A study synthesized several pyridazine derivatives, including this compound, and assessed their analgesic properties. The results indicated that modifications at the 6-position significantly influenced their efficacy in pain relief .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer potential of derivatives containing the pyridazine moiety. The study employed cell cycle analysis and apoptotic assays to evaluate the effects on human vascular endothelial cells (HUVECs), revealing promising results for compounds based on this compound .
Q & A
Q. Characterization :
- TLC monitors reaction progress.
- ¹H/¹³C NMR confirms regiochemistry and substituent positions.
- HRMS validates molecular weight and purity .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) of structurally similar analogs?
Answer:
Discrepancies often arise from variations in assay conditions, cell lines, or substituent effects. Methodological approaches include:
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Structural-activity relationship (SAR) analysis : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate with activity trends .
- Target validation : Use siRNA knockdown or competitive binding assays to confirm interaction with proposed targets (e.g., COX-2 for anti-inflammatory activity) .
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Answer:
- NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) confirm structural integrity .
- Mass spectrometry : ESI-HRMS provides exact mass (e.g., [M+H]⁺ at m/z 296.1064 for C₁₆H₁₃N₃O₂) .
- HPLC : Purity >95% assessed using a C18 column with UV detection at 254 nm .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonding with the pyridazinone carbonyl .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to optimize bioavailability .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
- Thermal stability : Decomposition observed >200°C via TGA. Store at 2–8°C in amber vials .
- pH sensitivity : Hydrolysis of the acetamide group occurs in strongly acidic (pH <2) or basic (pH >10) conditions. Use neutral buffers for biological assays .
Advanced: How to experimentally validate the mechanism of action for this compound in disease models?
Answer:
- Kinase inhibition assays : Measure ATPase activity using a malachite green phosphate assay .
- In vivo models : Administer the compound (10–50 mg/kg, oral) in murine inflammation models (e.g., carrageenan-induced paw edema) and quantify cytokine levels via ELISA .
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) and solve structures using SHELXL .
Advanced: How to address low solubility in aqueous media for in vivo studies?
Answer:
- Formulation optimization : Use co-solvents (e.g., 10% DMSO + 5% Tween-80) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves and goggles to avoid skin/eye irritation .
- Waste disposal : Neutralize with 10% NaOH before discarding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
